molecular formula C14H21NO2S B12728402 2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine CAS No. 207740-27-0

2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine

Cat. No.: B12728402
CAS No.: 207740-27-0
M. Wt: 267.39 g/mol
InChI Key: AHMSSHCYIDBVQB-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring and a cyclopropylmethylthio group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrostyrene intermediate through a condensation reaction with nitroethane.

    Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group in intermediates or the thioether group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use alkyl halides and a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines and thiols.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other phenethylamine derivatives.

    Biology: Investigated for its effects on neurotransmitter systems.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is not fully understood. it is believed to act as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor. This interaction is thought to be responsible for its psychoactive effects, similar to other compounds in the phenethylamine class.

Comparison with Similar Compounds

Similar Compounds

    2C-T-2: 2,5-Dimethoxy-4-ethylthiophenethylamine.

    2C-T-7: 2,5-Dimethoxy-4-(n)-propylthiophenethylamine.

    2C-T-8: 2,5-Dimethoxy-4-(cyclopropylmethylthio)phenethylamine.

Uniqueness

2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is unique due to the presence of the cyclopropylmethylthio group, which imparts distinct pharmacological properties compared to other phenethylamines. This structural variation can lead to differences in potency, duration of action, and receptor affinity.

Properties

CAS No.

207740-27-0

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

2-[4-(cyclopropylmethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine

InChI

InChI=1S/C14H21NO2S/c1-16-12-8-14(18-9-10-3-4-10)13(17-2)7-11(12)5-6-15/h7-8,10H,3-6,9,15H2,1-2H3

InChI Key

AHMSSHCYIDBVQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)SCC2CC2

Origin of Product

United States

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